ZED-1227
Overview
Description
ZED-1227 is a small molecule tissue transglutaminase 2 (TG2) inhibitor developed by Zedira GmbH. It is primarily designed for the treatment of celiac disease, an autoimmune-mediated chronic inflammatory condition of the small intestine. The compound selectively binds to the active state of TG2, forming a stable covalent bond with the cysteine in its catalytic center .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZED-1227 involves multiple steps, including the deprotection of the amino group and cleavage of the tert-butyl ester, followed by mono-Boc protection to yield the building block . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are not widely available in the public domain. it is likely that the production involves standard pharmaceutical manufacturing processes, including multi-step organic synthesis, purification, and quality control.
Chemical Reactions Analysis
Types of Reactions: ZED-1227 primarily undergoes reactions involving its functional groups, such as oxidation, reduction, and substitution. The compound’s peptidomimetic backbone provides the necessary affinity for the target, guiding the Michael acceptor warhead into the catalytic center of TG2 .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include protecting groups, deprotecting agents, and catalysts. Specific conditions such as temperature, pH, and solvents are optimized to achieve the desired reaction outcomes.
Major Products Formed: The major product formed from the reactions involving this compound is the stable covalent complex with TG2, which inhibits the enzyme’s activity .
Scientific Research Applications
ZED-1227 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is being evaluated for its potential to treat celiac disease by preventing gluten-induced intestinal damage . Additionally, this compound is being explored for its therapeutic potential in other conditions where TG2 plays a role, such as nonalcoholic steatohepatitis .
Mechanism of Action
ZED-1227 exerts its effects by selectively binding to the active state of TG2, forming a stable covalent bond with the cysteine in its catalytic center . This binding inhibits the enzyme’s activity, preventing the deamidation of gliadin peptides and the crosslinking of gliadin peptides to TG2 itself. These modified biological structures trigger breaking of oral tolerance to gluten, self-tolerance to TG2, and the activation of cytotoxic immune cells in the gut mucosa .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ZED-1227 include other TG2 inhibitors that are being investigated for their therapeutic potential. These compounds share the common mechanism of inhibiting TG2 activity but may differ in their chemical structure, binding affinity, and specificity.
Uniqueness of this compound: This compound is unique in its selective binding to the active state of TG2 and its ability to form a stable covalent bond with the enzyme’s catalytic center . This specificity and stability make it a promising candidate for the treatment of celiac disease and other TG2-related conditions.
Properties
IUPAC Name |
methyl (E,6S)-7-[[1-[2-(2-ethylbutylamino)-2-oxoethyl]-2-oxopyridin-3-yl]amino]-6-[(3-methylimidazole-4-carbonyl)amino]-7-oxohept-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGWUSABWIEXKQ-BEBFYNPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)[C@H](CC/C=C/C(=O)OC)NC(=O)C2=CN=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1542132-88-6, 9001-47-2 | |
Record name | ZED-1227 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542132886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutaminase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZED-1227 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4SR539YKF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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